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molecular formula C15H16F6N2O B8642993 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylurea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylurea

Cat. No. B8642993
M. Wt: 354.29 g/mol
InChI Key: PSDWMGVIITUJIB-UHFFFAOYSA-N
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Patent
US07119120B2

Procedure details

Cyclohexylamine 4.98 g (49.3 mmol) was added to 120 ml of anhydrous dichloromethane in a 500 ml round bottomed flask. This stirred solution was cooled to 0° C. using an ice water bath. 3,5-Bis(trifluoromethyl)phenyl isocyanate 12.33 g (48.3 mmol) was added drop wise over a period of 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred at ambient temperatures for 18 hours. During this time a heavy precipitate was formed. This solid was collected by filtration on a Buchner funnel, and was re-suspended in 250 ml of dichloromethane. After approximately 30 minutes of stirring, the solid was again filtered on a Buchner funnel and then placed under vacuum at 40° C. to dry for a period of 24 hours to give 15.4 g of a white solid (90% yield). 1H NMR (400 MHz DMSO) δ 9.10 (s 1H) 8.10 (s 2H) 7.53 (s 1H) 6.43 (d 1H) 3.49 (m 1H) 1.81 (t 2H) 1.68 (m 2H) 1.54 (m 1H) 1.25 (m 5H). MS: m/z 355 (M+1).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12.33 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:8][C:9]([F:24])([F:23])[C:10]1[CH:11]=[C:12]([N:20]=[C:21]=[O:22])[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>ClCCl>[CH:1]1([NH:7][C:21]([NH:20][C:12]2[CH:13]=[C:14]([C:16]([F:18])([F:19])[F:17])[CH:15]=[C:10]([C:9]([F:8])([F:23])[F:24])[CH:11]=2)=[O:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.33 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)N=C=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperatures for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
During this time a heavy precipitate was formed
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration on a Buchner funnel
STIRRING
Type
STIRRING
Details
After approximately 30 minutes of stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was again filtered on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
placed under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to dry for a period of 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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